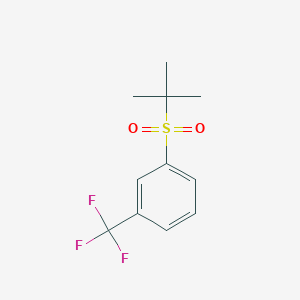
1-(2-Methylpropane-2-sulfonyl)-3-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylpropane-2-sulfonyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a sulfonyl group and a trifluoromethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropane-2-sulfonyl)-3-(trifluoromethyl)benzene typically involves the sulfonylation of a benzene derivative. One common method is the reaction of 3-(trifluoromethyl)benzene with 2-methylpropane-2-sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(2-Methylpropane-2-sulfonyl)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding benzene derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Benzene derivatives without the sulfonyl group.
Substitution: Products with nucleophilic groups replacing the trifluoromethyl group.
科学研究应用
1-(2-Methylpropane-2-sulfonyl)-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Methylpropane-2-sulfonyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its sulfonyl and trifluoromethyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The sulfonyl group can act as an electron-withdrawing group, affecting the compound’s overall electronic properties and reactivity.
相似化合物的比较
Similar Compounds
2-Methyl-2-propanesulfonyl chloride: A precursor in the synthesis of sulfonyl compounds.
3-(Trifluoromethyl)benzene: A benzene derivative with a trifluoromethyl group, used in various chemical syntheses.
Uniqueness
1-(2-Methylpropane-2-sulfonyl)-3-(trifluoromethyl)benzene is unique due to the combination of both sulfonyl and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
649721-47-1 |
|---|---|
分子式 |
C11H13F3O2S |
分子量 |
266.28 g/mol |
IUPAC 名称 |
1-tert-butylsulfonyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H13F3O2S/c1-10(2,3)17(15,16)9-6-4-5-8(7-9)11(12,13)14/h4-7H,1-3H3 |
InChI 键 |
VIQKUBHJDHQBRH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)S(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


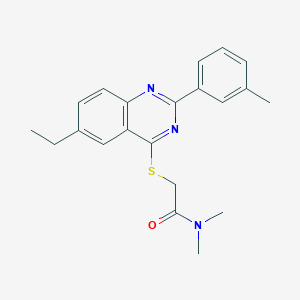
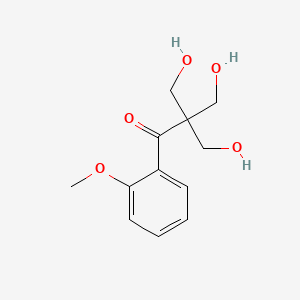
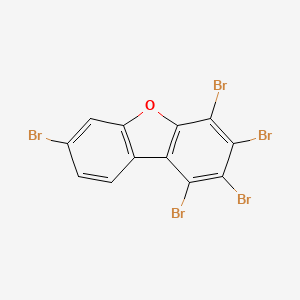
![Benzenamine, N,N-dimethyl-4-[2-(5-nitro-2-benzothiazolyl)ethenyl]-](/img/structure/B12584642.png)
![N-[4-(2-Propyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-benzamide](/img/structure/B12584655.png)
![N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12584663.png)
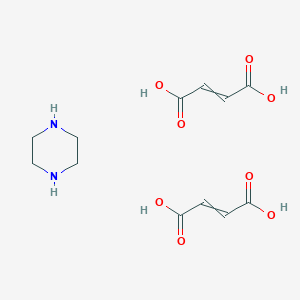

![5-Chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584676.png)
![3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole](/img/structure/B12584691.png)

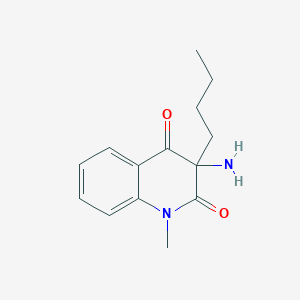
![Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B12584720.png)
![Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]-](/img/structure/B12584725.png)
